molecular formula C16H18N4OS2 B264687 6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Cat. No. B264687
M. Wt: 346.5 g/mol
InChI Key: NSNPHWHPWDWBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been found to have significant biochemical and physiological effects, which have led to its exploration as a potential drug candidate.

Mechanism of Action

The mechanism of action of 6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has been found to inhibit the activity of COX-2, which is an enzyme that is involved in inflammation. It has also been found to inhibit the activity of certain proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been found to have significant biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been found to have anticancer properties, which make it a potential drug candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one in lab experiments include its significant biochemical and physiological effects, as well as its potential applications in the field of medicine. However, limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action, as well as its potential side effects.

Future Directions

There are several future directions for the study of 6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one. These include further research into its mechanism of action, as well as its potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand its potential side effects and toxicity. Further studies could also explore the potential of this compound as a drug candidate for the treatment of cancer and other diseases.
In conclusion, 6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It has significant biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential applications as a drug candidate.

Synthesis Methods

The synthesis of 6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one involves the reaction of 2-amino-4-methylthiazole with 2-chloroacetophenone to form 2-(4-methylthiazol-2-yl)-1-phenylethanone. This intermediate is then reacted with 3-methylthiophene-2-carboxylic acid to form 2-(4-methylthiazol-2-yl)-1-(3-methylthiophen-2-yl)ethanone. The final step involves the reaction of this intermediate with 3-aminobenzoic acid to form 6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one.

Scientific Research Applications

6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one has been extensively studied for its potential applications in the field of medicine. It has been found to have significant anti-inflammatory, antioxidant, and anticancer properties, which make it a potential drug candidate.

properties

Product Name

6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Molecular Formula

C16H18N4OS2

Molecular Weight

346.5 g/mol

IUPAC Name

6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H18N4OS2/c1-8-6-10-12(11(21)7-8)13(14-9(2)4-5-23-14)20-15(17-10)18-16(19-20)22-3/h4-5,8,13H,6-7H2,1-3H3,(H,17,18,19)

InChI Key

NSNPHWHPWDWBRF-UHFFFAOYSA-N

Isomeric SMILES

CC1CC2=C(C(N3C(=N2)N=C(N3)SC)C4=C(C=CS4)C)C(=O)C1

SMILES

CC1CC2=C(C(N3C(=N2)N=C(N3)SC)C4=C(C=CS4)C)C(=O)C1

Canonical SMILES

CC1CC2=C(C(N3C(=N2)N=C(N3)SC)C4=C(C=CS4)C)C(=O)C1

Origin of Product

United States

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